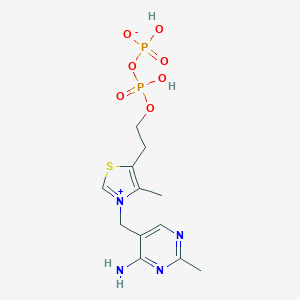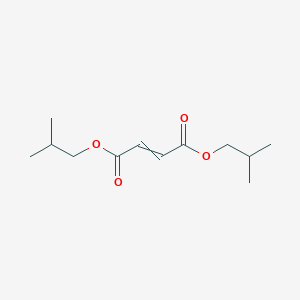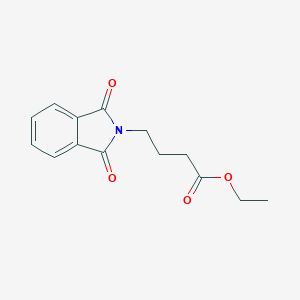
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate and has a molecular formula of C14H15NO5. In
Mécanisme D'action
The exact mechanism of action of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester is not fully understood. However, studies have shown that this compound exerts its cytotoxic effects by inducing apoptosis in cancer cells. Apoptosis is a process of programmed cell death that is essential for maintaining tissue homeostasis. Studies have also shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α).
Effets Biochimiques Et Physiologiques
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has been shown to exhibit potent cytotoxic and anti-inflammatory effects. Studies have also shown that this compound exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has been shown to exhibit antifungal activity against various fungal strains.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester in lab experiments is its potent cytotoxic and anti-inflammatory effects. This compound has also been shown to exhibit neuroprotective and antifungal effects, making it a versatile compound for various research applications. However, one of the limitations of using this compound is its low solubility in water, which may limit its effectiveness in certain experiments.
Orientations Futures
There are several future directions for research on 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester. One potential direction is to investigate the molecular mechanism of action of this compound in cancer cells. Another potential direction is to investigate the potential of this compound as an anti-inflammatory agent in animal models of inflammatory diseases. Additionally, further research is needed to investigate the potential of this compound as a neuroprotective and antifungal agent.
Méthodes De Synthèse
The synthesis of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester can be achieved through various methods. One of the most common methods is the reaction of ethyl 2-oxo-4-phenylbutanoate with phthalic anhydride in the presence of a catalytic amount of p-toluenesulfonic acid. This reaction results in the formation of 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester with a yield of up to 80%.
Applications De Recherche Scientifique
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester has potential applications in various fields of scientific research. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits potent cytotoxic activity against various cancer cell lines, including lung cancer, breast cancer, and colon cancer. This compound has also been investigated for its potential as an anti-inflammatory agent. Studies have shown that 2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester exhibits anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
Numéro CAS |
10294-97-0 |
|---|---|
Nom du produit |
2H-Isoindole-2-butanoic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester |
Formule moléculaire |
C14H15NO4 |
Poids moléculaire |
261.27 g/mol |
Nom IUPAC |
ethyl 4-(1,3-dioxoisoindol-2-yl)butanoate |
InChI |
InChI=1S/C14H15NO4/c1-2-19-12(16)8-5-9-15-13(17)10-6-3-4-7-11(10)14(15)18/h3-4,6-7H,2,5,8-9H2,1H3 |
Clé InChI |
WHBRGTLWKQJVEI-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
SMILES canonique |
CCOC(=O)CCCN1C(=O)C2=CC=CC=C2C1=O |
Synonymes |
1,3-Dioxoisoindoline-2-butyric acid ethyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



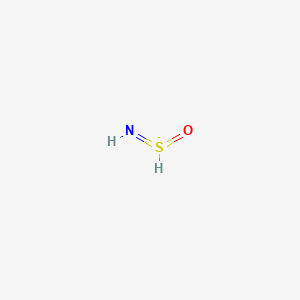
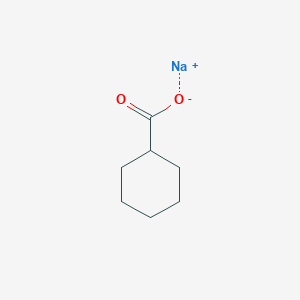
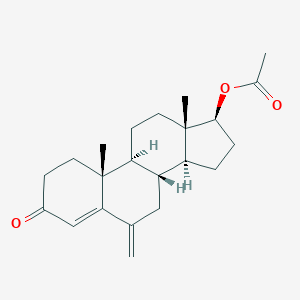
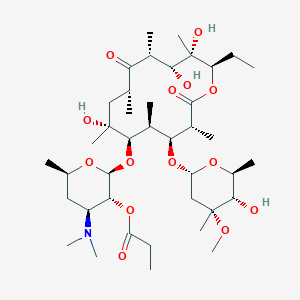
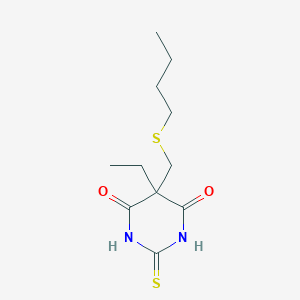
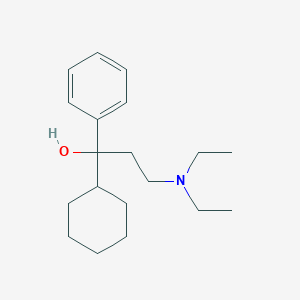
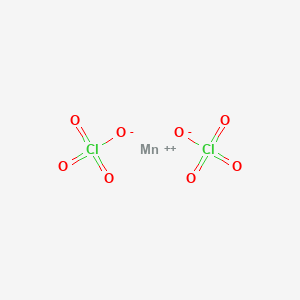
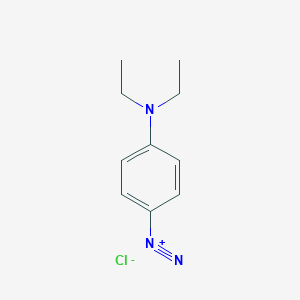
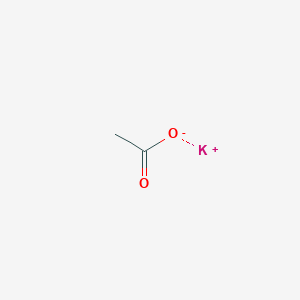
![1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[[4'-[(4-hydroxyphenyl)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-yl]azo]-](/img/structure/B86364.png)
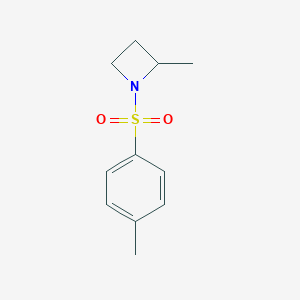
![Spiro[4.5]decane](/img/structure/B86366.png)
